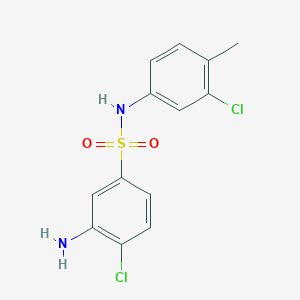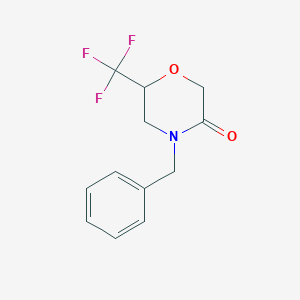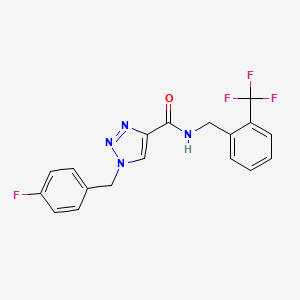
1-(4-fluorobenzyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, common names, and structural formula of the compound .
Synthesis Analysis
This would involve a detailed explanation of the methods used to synthesize the compound .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and how they are arranged .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound can undergo .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Characterization
This compound, along with its derivatives, has been synthesized and characterized through various methods. For instance, novel N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesized, showing cytotoxic effects on certain breast cancer cell lines. These compounds were characterized using NMR, DEPT-135, COSY spectroscopy, and mass spectrometry, highlighting their potential in cancer research (Kelly et al., 2007).
Antimicrobial Applications
1,4-Disubstituted 1,2,3-triazole derivatives have demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains. This suggests potential applications of these compounds in developing new antimicrobial agents (Jadhav et al., 2017).
Antifungal Potential
Benzofuran-1,2,3-triazole hybrids have been investigated for their antifungal potential against white and brown-rot fungi. Compounds such as N-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzofuran-2-carboxamide exhibited significant inhibition against wet brown-rot fungi, indicating their usefulness as fungicidal preservatives (Abedinifar et al., 2020).
Anticancer Research
The synthesis and evaluation of ferrocenylmethyl amino acid fluorinated benzene-carboxamide derivatives have shown promising results as potential anticancer agents. Some derivatives displayed cytotoxic effects on estrogen-positive MCF-7 breast cancer cell lines, with activities surpassing those of clinically employed drugs like cisplatin. This research suggests the compound's derivatives could contribute to developing new anticancer therapies (Butler et al., 2013).
Electronic and Structural Analysis
Studies on triazoles have provided insights into their electronic properties, including carbocation and radical-stabilizing properties. This research contributes to understanding the compound's interactions and stability, which is crucial for designing molecules with desired electronic characteristics (Creary et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N4O/c19-14-7-5-12(6-8-14)10-26-11-16(24-25-26)17(27)23-9-13-3-1-2-4-15(13)18(20,21)22/h1-8,11H,9-10H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKGOMDJPSUGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-N-(2-(trifluoromethyl)benzyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

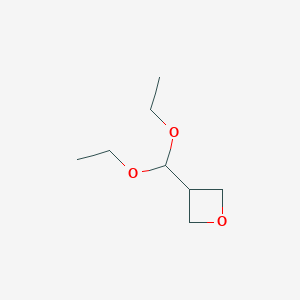
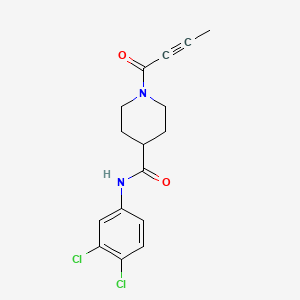
![5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride](/img/structure/B2878948.png)


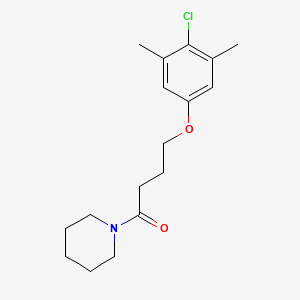
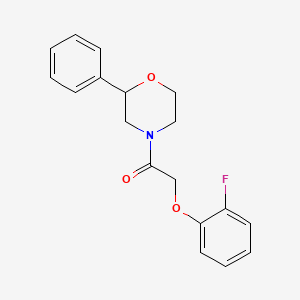
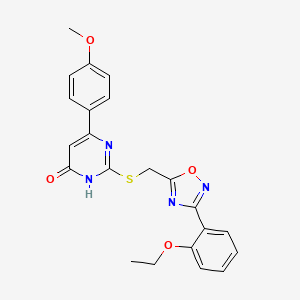
![3-(3-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2878958.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2878959.png)
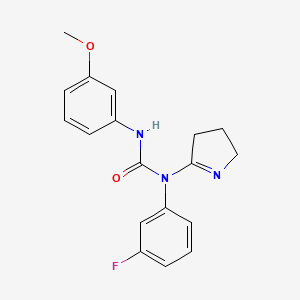
![2-(4-chlorobenzyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2878964.png)
